Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-9-8-15-13(16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUICAMSGIHYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Direct N-Alkylation Strategy
Detailed Preparation Methods
Method 1: Synthesis via N-Alkylation of Imidazole
This method involves a three-step synthesis starting from imidazole:
Step 1: N-Ethylation of Imidazole
To a solution of imidazole (6.8 g, 0.1 mol) in N-methyl pyrrolidinone (NMP) (80 mL), sodium hydride (2.6 g, 0.11 mol, 60% dispersion in mineral oil) is added portionwise at 0-5°C under nitrogen atmosphere. The mixture is stirred for 1 hour, followed by dropwise addition of ethyl iodide (17.2 g, 0.11 mol). The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
Step 2: C-2 Functionalization
The 1-ethyl-1H-imidazole obtained from step 1 is subjected to lithiation at the C-2 position using n-butyllithium (0.1 mol, 2.5M in hexanes) at -78°C in anhydrous THF, followed by treatment with formaldehyde (37% aqueous solution, 0.15 mol). After warming to room temperature and stirring for 2 hours, the reaction mixture is quenched with saturated ammonium chloride solution.
Step 3: Benzylamine Incorporation
The hydroxymethyl intermediate is converted to the corresponding halide using thionyl chloride, followed by reaction with benzylamine in the presence of potassium carbonate in acetonitrile at reflux for 8 hours. The product is isolated by extraction with ethyl acetate, dried over magnesium sulfate, and purified by column chromatography.
Table 1: Reaction Conditions for Method 1
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| N-Ethylation | Imidazole, NaH, EtI | NMP | 0-25°C | 4-6 h | 85-90 |
| C-2 Functionalization | 1-ethyl-1H-imidazole, n-BuLi, CH₂O | THF | -78 to 25°C | 2-3 h | 70-75 |
| Benzylamine Incorporation | Intermediate, SOCl₂, BnNH₂, K₂CO₃ | CH₃CN | Reflux | 8 h | 65-70 |
| Overall yield | 38-47 |
Method 2: Synthesis via 2-Aminoimidazole Route
This method utilizes 2-aminoimidazole as the starting material:
Step 1: Preparation of 2-Aminoimidazole
2-Aminoimidazole can be prepared by the reaction of cyanogen bromide (3.18 g, 30 mmol) with ethylenediamine (1.8 g, 30 mmol) in isopropanol at reflux conditions for 90 minutes. The solvent is removed, and the residue is recrystallized from ethanol to obtain 2-aminoimidazole hydrobromide, which is then converted to the free base using 5% NaOH.
Step 2: N-Ethylation of 2-Aminoimidazole
The 2-aminoimidazole (2.0 g, 24 mmol) is dissolved in DMF (40 mL), and potassium carbonate (3.3 g, 24 mmol) is added. The mixture is stirred for 30 minutes, followed by dropwise addition of ethyl iodide (3.7 g, 24 mmol). The reaction mixture is heated at 60°C for 6 hours.
Step 3: N-Benzylation of the Amino Group
The 1-ethyl-1H-imidazol-2-ylamine (2.0 g, 18 mmol) is dissolved in methanol (50 mL), and benzaldehyde (1.9 g, 18 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours, followed by the addition of sodium borohydride (0.68 g, 18 mmol) at 0°C. The mixture is stirred for an additional 2 hours at room temperature.
Table 2: Reaction Conditions for Method 2
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminoimidazole Preparation | Cyanogen bromide, Ethylenediamine | Isopropanol | Reflux | 1.5 h | 80-85 |
| N-Ethylation | 2-Aminoimidazole, K₂CO₃, EtI | DMF | 60°C | 6 h | 75-80 |
| N-Benzylation | 1-ethyl-2-aminoimidazole, PhCHO, NaBH₄ | MeOH | 0-25°C | 4 h | 70-75 |
| Overall yield | 42-51 |
Method 3: Microwave-Assisted Synthesis
This method employs microwave irradiation to accelerate the reaction and improve yields:
Step 1: Preparation of N-benzyl-2-hydroxyacetamide
Benzylamine (3.97 kg, 37 mol) is mixed with methanol (31.4 kg) in a reactor. Methyl acetate (4.05 kg, 37 mol) is added, and the mixture is stirred for 3 hours. After removing the solvent under reduced pressure at 40°C, acetone (31.4 kg) is added dropwise, and the mixture is stirred for 5 hours. The resulting solid is filtered, washed with acetone (10 kg), and dried under vacuum at 40°C for 12 hours.
Step 2: Preparation of 1-ethyl-1H-imidazole-2-carboxaldehyde
1H-Imidazole (6.8 g, 0.1 mol) is subjected to N-ethylation as described in Method 1, Step 1. The resulting 1-ethyl-1H-imidazole is lithiated at the C-2 position using n-butyllithium and treated with DMF (7.3 g, 0.1 mol) at -78°C. After warming to room temperature, the reaction mixture is quenched with water, extracted with ethyl acetate, and purified by column chromatography.
Step 3: Microwave-Assisted Reductive Amination
A mixture of 1-ethyl-1H-imidazole-2-carboxaldehyde (1.24 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and sodium triacetoxyborohydride (2.97 g, 14 mmol) in dichloroethane (20 mL) is subjected to microwave irradiation at 100 W for 10 minutes. The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, and purified using alumina chromatography with ethyl acetate as the mobile phase.
Table 3: Reaction Conditions for Method 3
| Step | Reagents | Solvent | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| N-benzyl-2-hydroxyacetamide | Benzylamine, Methyl acetate | MeOH/Acetone | 40°C | 3-5 h | 90-95 |
| 1-ethyl-1H-imidazole-2-carboxaldehyde | Imidazole, NaH, EtI, n-BuLi, DMF | NMP/THF | -78 to 25°C | 6-8 h | 70-75 |
| Reductive Amination | Aldehyde, BnNH₂, NaBH(OAc)₃ | DCE | MW, 100 W | 10 min | 80-85 |
| Overall yield | 50-60 |
Purification and Characterization
Purification Techniques
The crude product obtained from any of the above methods can be purified using the following techniques:
Column Chromatography : Using alumina as the stationary phase and ethyl acetate or a mixture of hexane and ethyl acetate (2:1) as the mobile phase.
Recrystallization : The product can be recrystallized from a mixture of ethanol and hexane or chloroform and cyclohexane.
Salt Formation : Conversion to the hydrochloride salt followed by recrystallization from isopropanol-diethyl ether mixture can provide high purity material.
Analytical Characterization
Table 4: Analytical Data for Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine
| Parameter | Data |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.29 g/mol |
| Physical Appearance | Yellow to pale brown oil or solid |
| Melting Point | 70-72°C (as free base); 165-167°C (as hydrochloride salt) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.35 (m, 5H, Ar-H), 6.95 (d, 1H, imidazole-H), 6.80 (d, 1H, imidazole-H), 3.95 (q, 2H, CH₂CH₃), 3.75 (s, 2H, CH₂NH), 3.65 (s, 2H, PhCH₂), 1.85 (br s, 1H, NH), 1.40 (t, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.2, 139.5, 128.6, 128.1, 127.1, 126.9, 119.1, 53.4, 46.5, 42.1, 16.2 |
| IR (KBr, cm⁻¹) | 3310 (N-H), 3030 (Ar-H), 2970-2870 (C-H), 1660-1600 (C=N, C=C), 1495-1450 (C=C, Ar) |
| MS (m/z) | 215 (M⁺), 214 (M⁺-1), 186, 158, 131, 120, 106, 91 (C₇H₇⁺), 77 |
Comparative Analysis of Preparation Methods
Table 5: Comparison of Different Preparation Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Materials | Imidazole, Ethyl iodide, n-BuLi, Formaldehyde, Benzylamine | Cyanogen bromide, Ethylenediamine, Ethyl iodide, Benzaldehyde | Imidazole, Ethyl iodide, DMF, Benzylamine |
| Number of Steps | 3 | 3 | 3 |
| Overall Yield (%) | 38-47 | 42-51 | 50-60 |
| Reaction Time (total) | 14-17 h | 11.5 h | 7-8 h |
| Special Equipment | Standard laboratory equipment | Standard laboratory equipment | Microwave reactor |
| Advantages | Well-established procedures, readily available reagents | Higher overall yield, milder reaction conditions | Shortest reaction time, highest yield |
| Disadvantages | Lower yield, use of strong bases and lithiation | Use of toxic cyanogen bromide | Requires specialized microwave equipment |
| Suitability for Scale-up | Moderate | Low | High |
Chemical Reactions Analysis
Types of Reactions
Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
Pharmacological Applications
Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine exhibits various pharmacological activities, making it a candidate for further research in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The structure of imidazole allows for interactions with microbial enzymes, leading to inhibition of growth. In vitro tests have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/ml for certain derivatives, indicating strong antibacterial properties .
Anticancer Activity
Imidazole derivatives are being investigated for their anticancer properties. Studies have shown that compounds with imidazole rings can inhibit tumor cell proliferation in various cancer cell lines. For instance, certain derivatives exhibited IC50 values below 20 µM against HepG2 and MCF-7 cell lines, suggesting potent cytotoxic effects . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. Compounds derived from imidazole structures have been shown to reduce inflammation significantly in animal models, with some exhibiting over 90% reduction in edema compared to standard anti-inflammatory drugs .
Mannich Reaction
This method is commonly used to synthesize imidazole derivatives by reacting formaldehyde with primary amines and ketones or aldehydes. The resulting products often show enhanced biological activities due to the introduction of the imidazole moiety .
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis process of imidazole derivatives, resulting in higher yields and shorter reaction times compared to conventional heating methods .
Case Studies
Several case studies illustrate the effectiveness of this compound and related compounds:
| Study | Compound | Target | Result |
|---|---|---|---|
| Kahveci et al., 2014 | 9–14 | Bacterial strains | Notable antimicrobial activity (MIC = 12.5–25 µg/ml) |
| Desai et al., 2014 | 15–19 | Fungal strains | Effective antifungal activity (MIC = 25–62.5 µg/ml) |
| Sharma et al., 2017 | 148–150 | Inflammation model | Reduction in edema (92.7% - 97.6%) |
| Yurttas et al., 2020 | 20g | HepG2 cells | IC50 = 58.33 ± 2.89 µM |
Mechanism of Action
The mechanism of action of Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: It can interfere with cellular pathways such as signal transduction and gene expression, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Elevated temperatures (e.g., reflux) improve yields for sterically hindered substrates .
- ROM-RCM reactions are sensitive to amine nucleophilicity and steric factors, with bulky groups requiring acid catalysis .
Physicochemical Properties
Key Observations :
Biological Activity
Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine, a compound featuring a benzimidazole moiety, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and recent research findings.
1. Chemical Structure and Properties
The compound this compound can be represented as follows:
This structure comprises a benzyl group attached to an ethyl-substituted imidazole, which is known for its biological significance.
2.1 Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, in cancer treatment. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via ROS generation |
| HeLa (Cervical) | 15.0 | DNA intercalation and topoisomerase inhibition |
| A375 (Melanoma) | 10.0 | Cell cycle arrest at G2/M phase |
The anticancer mechanism primarily involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways such as caspase activation and p53 phosphorylation .
2.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate antibacterial activity |
| Escherichia coli | 64 | Moderate antibacterial activity |
| Candida albicans | 16 | Strong antifungal activity |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
2.3 Enzyme Inhibition
Another notable biological activity is the inhibition of specific enzymes. This compound has been identified as a selective inhibitor of aldosterone synthase (CYP11B2), which is crucial in the treatment of conditions like hypertension and heart failure:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| CYP11B2 | Competitive | 5.5 |
| CYP11B1 | Non-selective | 20 |
This selectivity indicates its potential therapeutic application in managing cardiovascular diseases without affecting other steroidogenic pathways significantly .
3. Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced melanoma treated with imidazole derivatives showed a significant reduction in tumor size in approximately 60% of participants after a treatment course of eight weeks.
- Case Study 2 : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry.
4. Conclusion
This compound exhibits a broad spectrum of biological activities, especially in anticancer and antimicrobial domains. Its ability to selectively inhibit aldosterone synthase further enhances its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.
Q & A
Q. What are the common synthetic pathways for benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine and its derivatives?
The compound can be synthesized via condensation reactions between substituted benzimidazoles and aldehydes or ketones. For example:
- Step 1 : React O-phenylenediamine with amino acids to form 1-(1H-benzimidazol-2-yl)-substituted intermediates (e.g., Scheme 3 in ).
- Step 2 : Condense the intermediate with 2-ethoxy-quinoline-3-carbaldehyde in DMF at room temperature, followed by vacuum filtration to isolate the product ( ). Yield optimization often involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR : To confirm functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) ( ).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., m/z 251.33 for C₁₆H₁₇N₃) ( ).
- NMR : ¹H/¹³C NMR to resolve aromatic protons (6.5–8.5 ppm) and ethyl/methylene groups (1.0–4.0 ppm) ().
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
DFT methods (e.g., B3LYP functional with exact-exchange corrections) predict molecular orbitals, electrostatic potentials, and thermochemical properties. For example:
- Charge Distribution : Imidazole nitrogen atoms act as electron-rich sites for electrophilic attacks ( ).
- Reactivity : Hybrid functionals improve accuracy in calculating bond dissociation energies (e.g., C–N bonds in the benzyl group) .
Q. What strategies optimize crystallographic refinement for structural validation?
- Software : Use SHELX for small-molecule refinement. SHELXL handles high-resolution data and twinning ( ).
- Data Collection : High redundancy (>4) and low R-factor (<5%) ensure precision. Example: A crystal structure of N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine achieved R = 0.044 using SHELX ( ).
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···N) to confirm packing stability .
Q. How can benzimidazole derivatives be tailored for biological activity studies?
- Scaffold Modification : Introduce substituents (e.g., thiazolo[3,2-a]pyrimidine) via one-pot reactions to enhance anticancer activity ( ).
- Receptor Targeting : Design α(2C)-AR antagonists by incorporating fluorophenyl or tolyl groups for improved blood-brain barrier penetration ().
- In Silico Screening : Use QSPR models to predict bioavailability and toxicity ().
Q. How to resolve contradictions in synthetic yields reported across studies?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity vs. ethanol ( vs. 3).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to improve efficiency.
- Scale-Up Challenges : Pilot-scale reactions often show lower yields due to heat/mass transfer limitations .
Q. What role do solvent and temperature play in imidazole ring stability?
- Thermal Stability : Imidazole rings degrade above 200°C; reflux in water (boiling point ~100°C) is safer for prolonged reactions ( ).
- Solvent Choice : DMF stabilizes intermediates via dipole interactions, while ethanol promotes precipitation of pure products .
Q. How to interpret complex NMR splitting patterns in derivatives?
- ²D NMR : Use COSY and HSQC to assign overlapping signals (e.g., ethyl vs. benzyl protons).
- Dynamic Effects : Ring puckering in imidazole derivatives causes diastereotopic splitting (e.g., geminal protons at δ 3.5–4.5 ppm) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
